2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of both difluoro and trifluoromethyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Grignard Reaction: One common method for synthesizing 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one involves the reaction of 2-(trifluoromethyl)benzaldehyde with difluoromethyl magnesium bromide.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-(trifluoromethyl)benzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to ensure high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one can undergo reduction reactions to form the corresponding alcohol, 2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanol.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Halogenating Agents: Chlorine, bromine.
Major Products Formed
Alcohols: 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethanol.
Carboxylic Acids: Corresponding carboxylic acids from oxidation reactions.
Halogenated Derivatives: Various halogenated products depending on the halogenation conditions.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the synthesis of fluorinated polymers, which have applications in creating materials with high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one in catalysis involves the activation of substrates through the formation of intermediate complexes. The difluoro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in various catalytic processes to achieve efficient transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound is similar in structure but lacks the difluoro group.
2,2,3,3-Tetrafluorobutane-1,4-diol: Another fluorinated compound with applications in polymer synthesis and materials science.
Uniqueness
2,2-Difluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of both difluoro and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in specialized applications where other similar compounds may not perform as effectively .
Eigenschaften
Molekularformel |
C9H5F5O |
---|---|
Molekulargewicht |
224.13 g/mol |
IUPAC-Name |
2,2-difluoro-1-[2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5F5O/c10-8(11)7(15)5-3-1-2-4-6(5)9(12,13)14/h1-4,8H |
InChI-Schlüssel |
HYRAFDLLFNBUCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.